1-Cyano-3-[4-(propan-2-yl)phenyl]guanidine
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Overview
Description
1-Cyano-3-[4-(propan-2-yl)phenyl]guanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a cyano group (-CN) and a phenyl group substituted with an isopropyl group
Preparation Methods
The synthesis of 1-Cyano-3-[4-(propan-2-yl)phenyl]guanidine typically involves the reaction of appropriate amines with cyanoacetates. One common method includes the treatment of substituted aryl amines with alkyl cyanoacetates under specific reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate at room temperature or under heat can yield the desired cyanoacetamide derivatives . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Cyano-3-[4-(propan-2-yl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions where the cyano group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyano-3-[4-(propan-2-yl)phenyl]guanidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Cyano-3-[4-(propan-2-yl)phenyl]guanidine involves its interaction with specific molecular targets. The cyano group can participate in various biochemical pathways, and the phenyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Cyano-3-[4-(propan-2-yl)phenyl]guanidine can be compared with other guanidine derivatives, such as:
1-Cyano-3-phenylguanidine: Lacks the isopropyl group, which may affect its reactivity and biological activity.
1-Cyano-3-[4-(methyl)phenyl]guanidine: Contains a methyl group instead of an isopropyl group, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-cyano-2-(4-propan-2-ylphenyl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8(2)9-3-5-10(6-4-9)15-11(13)14-7-12/h3-6,8H,1-2H3,(H3,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOFMNJCPYPURE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=C(N)NC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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